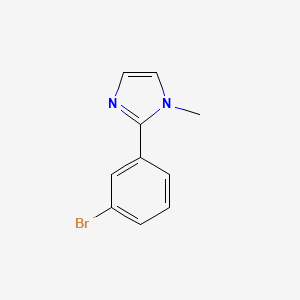

2-(3-Bromophenyl)-1-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1-methylimidazole |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,1H3 |

InChI Key |

OFQQPGKBMLETGG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2-(3-Bromophenyl)-1-methyl-1H-imidazole

The synthesis of this compound typically involves the alkylation of imidazole derivatives with brominated phenyl compounds. The reaction conditions can vary, but common methods include:

- N-Alkylation : The initial step often involves the N-alkylation of imidazole with 3-bromobenzyl chloride or a similar reagent.

- Base-Catalyzed Reactions : Utilizing bases like potassium carbonate can facilitate the formation of the desired imidazole derivative through nucleophilic substitution.

These methods yield compounds that have shown promising biological activities, making them suitable for further pharmacological evaluation .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a related study highlighted the antibacterial efficacy of synthesized imidazole derivatives, suggesting that modifications in substituents can enhance their potency .

Anticancer Properties

Recent research has indicated that imidazole derivatives possess anticancer properties. In vitro studies have reported that certain imidazole compounds can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

Antihypertensive Effects

Compounds within this class have also been evaluated for their antihypertensive effects. For instance, derivatives similar to this compound were tested in animal models and showed significant reductions in blood pressure, indicating their potential as therapeutic agents for hypertension .

Antifungal Activity

Imidazole derivatives are widely recognized for their antifungal properties. They are often utilized in treating fungal infections due to their ability to inhibit fungal cell membrane synthesis. This characteristic makes them valuable in clinical settings for managing conditions like candidiasis and other fungal diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brahmbhatt et al. synthesized various imidazole derivatives, including those similar to this compound. The antimicrobial activity was evaluated against multiple bacterial strains using standard methods. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer potential of imidazole derivatives. The compound was tested against DU145 prostate cancer cells, revealing a significant reduction in cell viability compared to untreated controls. This suggests that further development of such compounds could lead to effective cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the bromine atom on the phenyl ring and the nature of the N1 substituent significantly impact molecular properties. Key comparisons include:

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ()

- Structure : Bromine at the 4-position of the phenyl ring; bulky pentyl and diphenyl groups at N1 and C4/C3.

- Properties : Higher molecular weight (MW ≈ 436–454 g/mol) due to multiple aryl and alkyl substituents. Such derivatives are studied for fungicidal and herbicidal activities .

1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole ()

- Structure: Ethyl-phenoxy linker between the imidazole and 3-bromophenyl group.

- Properties : MW = 267.13 g/mol; increased polarity due to the ether linkage, which could improve aqueous solubility compared to the target compound .

2-(3-Fluorophenyl)-1H-benzimidazole ()

- Structure : Fluorine at the 3-position of the phenyl ring; lacks the N1-methyl group.

- Properties : Fluorine’s electronegativity enhances electronic interactions (e.g., hydrogen bonding), but the absence of the methyl group reduces lipophilicity .

Antitumor and Enzyme Inhibition

- Compounds like 9c (), which contain bromophenyl and triazole-thiazole motifs, exhibit docking poses suggesting competitive inhibition of enzymes like α-glucosidase. The target compound’s 3-bromo substituent may similarly interfere with enzyme active sites but with reduced steric hindrance compared to bulkier analogs .

- 5-Hydrosulfonyl-benzimidazolones () demonstrate that sulfonyl groups enhance antitumor activity, highlighting the importance of electron-withdrawing substituents. The bromine atom in the target compound could mimic this effect .

Crystallographic and Stability Data

- Imidazole derivatives such as 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide () crystallize in specific space groups (e.g., orthorhombic P212121), with stability influenced by halogen bonding and cation-π interactions. The target compound’s simpler structure may favor different packing arrangements .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Position: Bromine at the 3-position (vs.

- N1-Methyl Group : Enhances metabolic stability compared to N-H imidazoles, as seen in pharmacokinetic studies of related compounds .

- Synthetic Flexibility : Late-stage diversification (e.g., Pd-catalyzed cross-coupling) allows for modular introduction of aryl groups, as demonstrated in .

Preparation Methods

Direct N-Alkylation of 2-Nitroimidazole

A domino N-alkylation and cyclization approach utilizes 2-nitroimidazole and 3-bromophenacyl bromide. Under microwave irradiation at 150°C in DMF, the reaction proceeds via initial N-alkylation, followed by base-induced cyclization with potassium carbonate. The nitro group is eliminated as potassium nitrite, yielding the target compound with 71% efficiency.

Reaction Conditions :

-

Solvent : DMF

-

Temperature : 150°C (microwave)

-

Time : 2 hours

-

Workup : Extraction with ethyl acetate, LiCl wash, and MeOH recrystallization.

Key Insight : Prolonged reaction times (>2 hours) reduce yields due to byproduct formation. Shortening the reaction to 1 hour isolates the intermediate 1-(3-bromophenacyl)-2-nitroimidazole, which can be cyclized separately.

Cyclocondensation Strategies

One-Pot [3 + 2] Cyclization

A catalyst-free method employs benzimidamide and (1-azidovinyl)benzene in acetonitrile at 80°C. The reaction forms the imidazole core via [3 + 2] cyclization, achieving 89% yield after column chromatography.

Reaction Scheme :

Advantages :

-

No metal catalysts required.

-

Scalable with minimal purification steps.

Regioselective Synthesis via Grignard Reagents

Grignard Addition to Imidazole Carboxamides

Adapting WO2015078235A1, N-methoxy-N-methylimidazole-4-carboxamide reacts with 2,3-dimethylphenyl magnesium bromide. For the target compound, substituting with 3-bromophenyl magnesium bromide under anhydrous THF at −5°C yields the product after recrystallization (54–74% yield).

Critical Parameters :

-

Temperature Control : Below 25°C prevents side reactions.

-

Solvent : Tetrahydrofuran (THF).

Oxidative Cyclization

CAN/HNO₃-Promoted Cyclocondensation

While developed for dicyano imidazoles, adapting this method with 2,3-diaminomaleonitrile and 3-bromobenzaldehyde in the presence of cerium(IV) ammonium nitrate (CAN) and HNO₃ could form the target compound.

Optimized Conditions :

-

Catalyst : CAN (0.45 equiv.)

-

Acid : HNO₃ (co-oxidant)

Scalable Industrial Methods

Q & A

What are the most effective synthetic routes for preparing 2-(3-bromophenyl)-1-methyl-1H-imidazole?

Basic Research Question

The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, a one-pot oxidative coupling of 3-bromobenzaldehyde with ammonium acetate and methylamine in the presence of a catalyst (e.g., iodine or Cu(I)) under reflux conditions yields the imidazole core . Solvent choice (e.g., ethanol or DMF) and reaction temperature (80–120°C) critically influence yield. Post-synthesis purification via column chromatography or recrystallization is recommended. Key validation includes IR spectroscopy (N–H stretching at ~3376 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns .

How can spectroscopic and crystallographic methods resolve structural ambiguities in substituted imidazoles?

Basic Research Question

Combined spectroscopic and crystallographic techniques are essential:

- IR/NMR : Identify functional groups (e.g., bromophenyl C–Br stretch at ~500 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl protons) .

- X-ray diffraction : For unambiguous confirmation, use SHELXL or OLEX2 to refine crystal structures. For example, orthorhombic space groups (e.g., P2₁2₁2₁) with Z = 4 are common, and hydrogen bonding networks can stabilize the lattice .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

What challenges arise in refining crystal structures of brominated imidazoles using SHELX/OLEX2?

Advanced Research Question

Challenges include:

- Disorder handling : Bromine atoms may exhibit positional disorder; use PART instructions in SHELXL to model partial occupancy .

- Twinned data : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL and validate with Rint values (<0.05 preferred) .

- Hydrogen placement : Use HFIX constraints for methyl/aromatic H atoms and refine using riding models .

- Validation : Check ADDSYM/PLATON for missed symmetry and validate with R1 < 0.05 and wR2 < 0.15 .

How do DFT calculations enhance understanding of electronic properties in brominated imidazoles?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- NLO properties : Polarizability (α) and hyperpolarizability (β) values correlate with π-conjugation in the bromophenyl-imidazole system .

- Molecular orbitals : HOMO-LUMO gaps (~4–5 eV) indicate charge transfer efficiency .

- Validation : Compare computed vs. experimental UV-Vis spectra (e.g., λmax shifts due to bromine’s inductive effect) .

How to address discrepancies between experimental and computational data in imidazole derivatives?

Advanced Research Question

Common discrepancies and solutions:

- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to improve shift predictions. Solvent effects (e.g., DMSO vs. CDCl3) must be modeled explicitly .

- Crystallographic vs. optimized geometries : Compare torsion angles (e.g., dihedral between imidazole and bromophenyl rings). RMSD > 0.5 Å suggests lattice packing forces dominate .

- Reactivity mismatches : Re-evaluate transition states using M06-2X for better accuracy in mechanistic studies .

What strategies optimize reaction conditions for imidazole functionalization?

Advanced Research Question

Methodological approaches include:

- Catalyst screening : Pd/Cu systems for Suzuki coupling of bromophenyl groups with boronic acids (yield optimization via TLC monitoring) .

- Solvent effects : Use DMF for polar intermediates or toluene for thermal stability in cyclization steps .

- Temperature gradients : Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes .

How can molecular docking guide the design of bioactive imidazole analogs?

Advanced Research Question

Docking workflows (e.g., AutoDock Vina) assess:

- Binding affinity : Bromine’s hydrophobic interactions with enzyme pockets (e.g., CYP450 isoforms) .

- Pose validation : Compare docked poses with crystallographic ligand-protein complexes (RMSD < 2.0 Å) .

- SAR development : Modify methyl or bromophenyl groups to enhance selectivity (e.g., IC50 improvements via substituent tuning) .

How to analyze polymorphism in imidazole derivatives?

Advanced Research Question

Polymorph characterization requires:

- PXRD : Compare experimental patterns with Mercury-simulated profiles from single-crystal data .

- Thermal analysis : DSC/TGA to identify phase transitions (e.g., melting point variations >5°C indicate polymorphs) .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···Br vs. π-π contacts) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.